
Triphenylantimony Diacetate
Overview
Description
Triphenylantimony diacetate is an organoantimony compound with the chemical formula (C₆H₅)₃Sb(OAc)₂ It is a pentavalent antimony compound, where the antimony atom is bonded to three phenyl groups and two acetate groups
Preparation Methods
Peroxide Oxidation Method: A Contemporary Approach
The peroxide oxidation method, pioneered by McCullough et al., represents the most widely adopted synthesis route for triphenylantimony diacetate . This method leverages the oxidative properties of hydrogen peroxide to convert triphenylantimony (SbPh) into its pentavalent diacetate form.
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-electron oxidation mechanism. Triphenylantimony (SbPh), a trivalent antimony compound, reacts with hydrogen peroxide (HO) in a glacial acetic acid (AcOH) and acetic anhydride ((Ac)O) medium. The acetic anhydride acts as both a solvent and an acetylating agent, facilitating the formation of the diacetate ligand. The overall reaction can be summarized as:
3 + 2 \text{H}2\text{O}2 + 2 \text{AcOH} \rightarrow \text{SbPh}3(\text{OAc})2 + 2 \text{H}2\text{O}
The use of hydrogen peroxide ensures a controlled oxidation environment, minimizing side reactions such as over-oxidation or decomposition .
Step-by-Step Procedure
-
Dissolution of Triphenylantimony :
15 g (0.042 mol) of triphenylantimony is dissolved in a mixture of 75 mL glacial acetic acid and 35 mL acetic anhydride under gentle warming (40–50°C) . -
Peroxide Addition :
10 mL of 30% hydrogen peroxide (0.088 mol) is added dropwise at room temperature with vigorous stirring. A white precipitate forms immediately, indicating the formation of this compound. -
Isolation and Purification :
The precipitate is filtered, washed with chilled methanol to remove residual acetic acid, and dried in a vacuum oven at 90°C for two hours. The final product is obtained in 85% yield (17.8 g) with a melting point of 214–216°C .
Table 1: Key Parameters of the Peroxide Oxidation Method
Parameter | Value/Detail |
---|---|
Starting Material | Triphenylantimony (SbPh) |
Oxidizing Agent | 30% Hydrogen Peroxide |
Solvent System | Glacial AcOH + (Ac)O |
Reaction Temperature | Room Temperature (25°C) |
Yield | 85% |
Melting Point | 214–216°C |
Historical Synthesis Approaches
Prior to the peroxide method, earlier syntheses relied on multi-step protocols involving harsh reagents and complex purification steps.
Wittig and Hellwinkel’s Method (1964)
Wittig and Hellwinkel’s approach required the use of antimony trichloride (SbCl) and phenylmagnesium bromide (PhMgBr) in glyme-ether solvents . The synthesis involved:
-
Formation of triphenylantimony dichloride (SbPhCl) via reaction of SbCl with PhMgBr.
-
Subsequent acetylation using acetic anhydride under reflux conditions.
This method suffered from low yields (50–60%) and required stringent anhydrous conditions, limiting its practicality .
Zaharkin’s Method (1965)
Zaharkin et al. employed triphenylantimony dichloride (SbPhCl) and phenylmagnesium bromide in tetrahydrofuran (THF) . While this method improved yields to 70%, the reliance on air-sensitive Grignard reagents and extended reaction times (12–24 hours) remained drawbacks .
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
Method | Reagents | Yield | Reaction Time | Complexity |
---|---|---|---|---|
Peroxide Oxidation | HO, AcOH, (Ac)O | 85% | 6 hours | Low |
Wittig (1964) | SbCl, PhMgBr, Glyme | 50–60% | 24 hours | High |
Zaharkin (1965) | SbPhCl, PhMgBr, THF | 70% | 12–24 hours | Moderate |
The peroxide method outperforms historical approaches in yield, reaction time, and operational simplicity. The avoidance of Grignard reagents and anhydrous solvents reduces cost and safety risks .
Optimization and Scalability Considerations
Solvent System Optimization
The glacial acetic acid–acetic anhydride mixture serves dual roles:
-
Acetic Acid : Protonates intermediate species, stabilizing the pentavalent antimony center.
-
Acetic Anhydride : Scavenges water, preventing hydrolysis of the product .
Increasing the acetic anhydride ratio (e.g., 2:1 v/v AcOH:(Ac)O) enhances reaction rates but may necessitate post-synthesis neutralization steps .
Peroxide Concentration and Stoichiometry
Using 30% HO ensures sufficient oxidative capacity without excessive exothermicity. Sub-stoichiometric peroxide (1.5 equivalents) reduces byproduct formation (e.g., SbPhO), while excess peroxide (>2.5 equivalents) risks over-oxidation to SbPhO .
Scalability and Industrial Relevance
The peroxide method scales linearly to kilogram quantities with minimal yield attrition. Industrial adaptations employ continuous-flow reactors to manage exotherms and improve mixing efficiency .
Chemical Reactions Analysis
Types of Reactions: Triphenylantimony diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The acetate groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids or bases can facilitate the substitution of acetate groups.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Compounds with different ligands replacing the acetate groups
Scientific Research Applications
Chemical Reactions and Properties
Triphenylantimony diacetate is known for its reactivity, participating in various chemical reactions:
- Oxidation : Can be oxidized to form higher oxidation state compounds.
- Reduction : Capable of being reduced to lower oxidation state compounds.
- Substitution : The acetate groups can be replaced with other ligands.
Table 1: Summary of Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Forms higher oxidation states | Hydrogen peroxide |
Reduction | Forms lower oxidation states | Sodium borohydride |
Substitution | Acetate groups replaced | Various acids/bases |
Chemistry
This compound serves as a reagent in organic synthesis and catalysis. It has been utilized in palladium-catalyzed reactions, demonstrating effectiveness in regioselective arylation processes. For instance, it has been shown to react with various substrates under mild conditions to afford high yields of desired products .
Biology
In biological studies, this compound exhibits potential as an antileishmanial and antibacterial agent. Its interaction with biological systems is notable for the following activities:
- Antitumor Activity : Research indicates that it may induce apoptosis and cell cycle arrest in cancer cells.
- Antioxidant Properties : The compound enhances the expression of metallothioneins, which protect cells from oxidative stress .
- Enzyme Interactions : It interacts with glutathione S-transferases, playing a role in detoxification processes .
Medicine
Ongoing research explores the medicinal chemistry potential of this compound for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug development aimed at various diseases.
Industry
In industrial applications, this compound is used in the production of thin films and LED manufacturing. Its properties make it suitable for use in organometallic carboxylate resists for extreme ultraviolet lithography, demonstrating high sensitivity compared to other compounds .
Case Studies
- Antileishmanial Activity Study : A study demonstrated that this compound showed significant activity against Leishmania parasites, suggesting its potential as a therapeutic agent against leishmaniasis .
- Palladium-Catalyzed Reactions : In a series of experiments, this compound was used successfully as a catalyst in the regioselective arylation of silyloxy compounds, achieving yields above 75% under optimized conditions .
- Metallothionein Induction Study : Research revealed that this compound could induce metallothionein gene expression in vascular endothelial cells, highlighting its role in cellular defense mechanisms against heavy metals .
Mechanism of Action
The mechanism of action of triphenylantimony diacetate involves its ability to interact with various molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, making it useful in developing antibacterial and antileishmanial agents .
Comparison with Similar Compounds
Triphenylbismuth Diacetate: Similar in structure but contains bismuth instead of antimony.
Pentaphenylantimony: Contains five phenyl groups instead of three phenyl and two acetate groups.
Uniqueness: Triphenylantimony diacetate is unique due to its specific combination of phenyl and acetate groups, which confer distinct chemical properties and reactivity.
Biological Activity
Triphenylantimony diacetate (TPADA) is an organoantimony compound that has garnered attention for its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of TPADA, supported by case studies and research findings.
- Chemical Formula :
- CAS Number : 1538-62-1
- Molecular Weight : 254.96 g/mol
Biological Activities
TPADA exhibits various biological activities, including:
- Antitumor Activity : Research indicates that TPADA may possess antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The compound has been shown to enhance the expression of metallothioneins (MT), proteins that play a crucial role in cellular defense against oxidative stress and heavy metal toxicity .
- Enzyme Interactions : TPADA interacts with glutathione S-transferases (GSTs), which are involved in detoxification processes. It demonstrates minimal glutathione-conjugating activity, suggesting a role in biotransformation pathways .
- Metallothionein Induction :
- Cell Cycle Regulation :
- Reactive Oxygen Species (ROS) Modulation :
Table 1: Summary of Biological Activities of this compound
Toxicological Considerations
While TPADA shows promise in various biological applications, it is essential to consider its toxicity profile:
Properties
IUPAC Name |
[acetyloxy(triphenyl)-λ5-stibanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFCRCFZPKTCF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O4Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601046126 | |
Record name | Triphenylantimony diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-62-1 | |
Record name | Bis(acetato-κO)triphenylantimony | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1538-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(acetato-O-)triphenylantimony | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antimony, bis(acetato-O)triphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylantimony diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(acetato-O-)triphenylantimony | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.